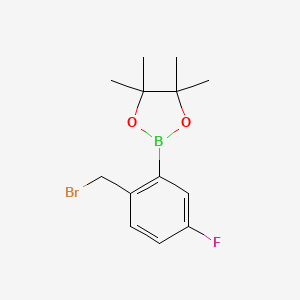

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BBrFO2 and its molecular weight is 314.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of action

Compounds containing a dioxaborolane group are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium complexes or other transition metals in its mode of action.

Mode of action

In the context of Suzuki-Miyaura coupling, the compound might act as an organoboron reagent . Organoboron reagents are known for their stability, environmental benignity, and ability to rapidly transmetalate with palladium (II) complexes .

Biochemical pathways

Without specific information on the compound’s biological targets and effects, it’s challenging to outline the exact biochemical pathways it might affect. Organoboron compounds are generally involved in carbon-carbon bond formation , which is a fundamental process in organic synthesis and could potentially influence a wide range of biochemical pathways.

Result of action

Based on its potential role in Suzuki-Miyaura coupling, it might facilitate the formation of carbon-carbon bonds , which could have various effects depending on the specific context and conditions.

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the synthesis of boronic acid-functionalized compounds, which are used as chemosensors for detecting glucose in aqueous solutions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through boron-oxygen bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation, differentiation, and apoptosis of cells by interacting with specific signaling molecules and transcription factors . Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being non-toxic to toxic. These findings are crucial for determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound is transported through various cellular transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These transport mechanisms are essential for its localization and activity within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical activity

Biological Activity

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1030832-39-3) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound features a boron atom within a dioxaborolane ring structure, which is known for its reactivity and utility in various chemical transformations. Its molecular formula is C13H17BBrFO2 with a molecular weight of 314.99 g/mol .

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17BBrFO2 |

| Molecular Weight | 314.99 g/mol |

| CAS Number | 1030832-39-3 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds containing boron are known to inhibit certain enzymes and pathways involved in cancer progression. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles and participate in reactions that affect cellular signaling pathways.

Biological Activities

Research indicates that derivatives of dioxaborolanes exhibit various biological activities including:

- Anticancer Activity : Some studies suggest that similar compounds can inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

- Enzyme Inhibition : The presence of bromine and fluorine substituents may enhance the compound's ability to act as a selective inhibitor for specific enzymes involved in metabolic processes .

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains, although more research is needed to confirm these findings.

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various dioxaborolane derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the dioxaborolane structure significantly enhanced anticancer activity by targeting the ERK pathway .

- Enzyme Interaction : Research conducted at the University of Bath explored the catalytic properties of dioxaborolanes in organic reactions. The findings indicated that these compounds could effectively participate in enzyme-catalyzed processes, showcasing their potential as enzyme inhibitors .

- Safety Profile : Toxicological assessments have shown that while some boron compounds exhibit low toxicity levels, further studies are necessary for comprehensive safety evaluations of this compound specifically .

Properties

IUPAC Name |

2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYDJVPPMDALER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682208 | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030832-39-3 | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.